molecular formula C14H8BrClN2O2 B12909465 3-(4-Bromophenyl)-7-chloroquinazoline-2,4(1H,3H)-dione CAS No. 61680-21-5

3-(4-Bromophenyl)-7-chloroquinazoline-2,4(1H,3H)-dione

Cat. No.: B12909465
CAS No.: 61680-21-5
M. Wt: 351.58 g/mol
InChI Key: GBDUNMCOVJFIJL-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7-chloroquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-7-chloroquinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoaniline and 7-chloroquinazoline-2,4(1H,3H)-dione as the primary starting materials.

    Condensation Reaction: The 4-bromoaniline undergoes a condensation reaction with 7-chloroquinazoline-2,4(1H,3H)-dione in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-7-chloroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives with altered biological activities.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents like toluene or ethanol.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have enhanced or modified biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: The compound has been investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-7-chloroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-quinazolin-4(3H)-one: This compound shares a similar quinazoline core but differs in the position of the bromine atom.

    2-(4-Chlorophenyl)-quinazolin-4(3H)-one: Similar to the above compound but with a chlorine atom instead of bromine.

Uniqueness

3-(4-Bromophenyl)-7-chloroquinazoline-2,4(1H,3H)-dione is unique due to the presence of both bromine and chlorine atoms, which contribute to its distinct chemical and biological properties. This dual substitution pattern enhances its potential as a versatile scaffold for drug development.

Properties

CAS No.

61680-21-5

Molecular Formula

C14H8BrClN2O2

Molecular Weight

351.58 g/mol

IUPAC Name

3-(4-bromophenyl)-7-chloro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C14H8BrClN2O2/c15-8-1-4-10(5-2-8)18-13(19)11-6-3-9(16)7-12(11)17-14(18)20/h1-7H,(H,17,20)

InChI Key

GBDUNMCOVJFIJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O)Br

Origin of Product

United States

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